alpha-Methyl-DL-methionine
Overview
Description
Alpha-Methyl-DL-methionine, also known as DL-2-Amino-4-methylthiobutanoic acid (DL-AMTB), is a non-proteinogenic amino acid that has been widely studied for its potential benefits in animal nutrition and human health. It is a sulfur-containing compound that is structurally similar to methionine, an essential amino acid.
Scientific Research Applications
Methionine Metabolism and Cancer Research
Methionine is critical in mammalian metabolism, with roles in protein synthesis, DNA methylation, and polyamine synthesis. Methionine restriction is an important strategy in cancer growth control, especially in cancers dependent on methionine for survival and proliferation. Methionine dependence in cancer could result from defects in the methionine de novo and salvage pathways. Nutritional strategies like vegan diets, low in methionine, and the development of methioninase to deplete circulating levels of methionine, may limit cancer growth. This has led to clinical studies combining nutritional methionine restriction and methioninase with chemotherapy regimens (Cavuoto & Fenech, 2012).
Comparative Bioefficacy in Animal Nutrition
In animal nutrition, alpha-Methyl-DL-methionine's bioefficacy is compared with other methionine sources like DL-2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DLM). Studies have focused on their relative bioefficacy (RBE), using models to estimate RBE of HMTBA and DLM, highlighting controversies due to the misapplication of regression techniques. These studies suggest that separate plateau models should be used for a valid comparison, which could influence dietary strategies for animal nutrition (Kratzer & Littell, 2006).
Genetic and Epigenetic Regulation
Methionine and S-adenosylmethionine (SAM) play essential roles in metabolic pathways that regulate plant growth and development. The methionine salvage cycle is significant in managing MTA (5'-methylthioadenosine) levels, which could inhibit ethylene, nicotianamine, and polyamine biosynthesis. This highlights the critical balance maintained by methionine and SAM in the metabolic pathways (Sauter et al., 2013).
Nutritional and Physiological Functions
Alpha-Methyl-DL-methionine's roles extend to nutritional and physiological functions in livestock, where it is part of the diet formulations to optimize performance criteria such as body weight gains and feed conversion ratios. It is considered a functional amino acid, involved in regulating key metabolic pathways to improve the health and production parameters of animals. Research into its optimal levels for immune competence and performance enhancement in poultry and other livestock is ongoing, indicating its broad application spectrum in animal health and nutrition (Eklund et al., 2005).
properties
IUPAC Name |
2-amino-2-methyl-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVMPHJZWXIFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-DL-methionine | |
CAS RN |
2749-07-7 | |
Record name | 2-Methyl-DL-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-DL-METHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CD6XAY1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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